Product packaging for Tauro 1-hydroxycholic Acid(Cat. No.:CAS No. 142608-64-8)

Tauro 1-hydroxycholic Acid

Cat. No.: B114501
CAS No.: 142608-64-8
M. Wt: 531.7 g/mol
InChI Key: ZZBPROOCQLCTDL-OMVCMMTCSA-N
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Description

Contextualization within the Broader Bile Acidome

The bile acidome represents the complete collection of bile acid species found within a biological system. This complex pool is not limited to the primary bile acids synthesized directly from cholesterol in the liver. The liver produces two main primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA). jamanetwork.comelsevier.es These are then conjugated with the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into the bile. jamanetwork.comelsevier.es

Once in the intestine, these primary bile acids are subject to extensive modification by the gut microbiota. nih.gov Bacterial enzymes can deconjugate (remove the amino acid) and dehydroxylate the bile acids, converting them into secondary bile acids. jamanetwork.comnih.gov For example, cholic acid is converted to deoxycholic acid (DCA), and chenodeoxycholic acid is converted to lithocholic acid (LCA). britannica.com Furthermore, hepatic enzymes can perform additional modifications, such as hydroxylation at various positions on the steroid nucleus, creating a diverse array of atypical bile acids. jst.go.jpresearchgate.net

Tauro 1-hydroxycholic acid exists within this complex milieu as a modified, conjugated bile acid. It is derived from the primary bile acid, cholic acid, which undergoes 1β-hydroxylation and subsequent conjugation with taurine. ontosight.aijst.go.jp Its presence, particularly noted in infants, highlights the dynamic nature of the bile acidome and the existence of alternative metabolic pathways that contribute to its diversity. jst.go.jp

Classification and Structural Characteristics of 1β-Hydroxylated Bile Acids

Bile acids are steroidal molecules characterized by a four-ring nucleus and a side chain ending in a carboxylic acid. wikipedia.org Their classification is based on the number, position, and orientation (α or β) of hydroxyl groups attached to the steroid nucleus. nih.govresearchgate.net 1β-hydroxylated bile acids are a specific class of atypical bile acids distinguished by the presence of a hydroxyl (-OH) group at the C-1 position in the β-orientation. jst.go.jpnih.gov

The formation of 1β-hydroxylated bile acids is a detoxification pathway, as hydroxylation increases the water solubility of bile acids, facilitating their elimination. researchgate.net This metabolic reaction is catalyzed by specific cytochrome P450 (P450) enzymes. researchgate.netnih.gov Studies have shown that the CYP3A subfamily, including CYP3A4, CYP3A5, and the fetal/infant-specific CYP3A7, are primarily responsible for catalyzing 1β-hydroxylation. jst.go.jpnih.gov The formation of 1β-hydroxy-deoxycholic acid from deoxycholic acid is specifically catalyzed by these CYP3A enzymes. nih.gov

Notably, 1β-hydroxylated bile acids, such as 1β-hydroxycholic acid, are found at relatively high levels in the urine of human infants. jst.go.jp Research on infant hepatocytes has demonstrated that cholic acid is metabolized into both glyco- and tauro-1β-hydroxycholic acid, with the formation rates being higher in infant hepatocytes compared to adult ones. jst.go.jp This suggests that 1β-hydroxylation is a significant bile acid metabolic pathway during early life. jst.go.jp

Table 1: Classification and Metabolic Pathway of this compound

CompoundClassificationMetabolic PrecursorKey Metabolic Step
Cholic Acid Primary Bile AcidCholesterolSynthesis in the liver
1β-Hydroxycholic Acid Hydroxylated Bile AcidCholic Acid1β-hydroxylation by CYP3A enzymes
This compound Conjugated, Hydroxylated Bile Acid1β-Hydroxycholic AcidConjugation with taurine

Significance of Taurine Conjugation in Bile Acid Biology and Function

Before secretion from the liver, bile acids undergo conjugation, a process where they are chemically linked to an amino acid, typically either glycine or taurine. jamanetwork.com This is a crucial two-step enzymatic process. First, bile acid-CoA ligase (BAL) activates the bile acid, and then bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the transfer of the activated bile acid to the amino acid. ontosight.aimdpi.com In humans, a single BAAT enzyme is capable of conjugating bile acids with both glycine and taurine. drugbank.comresearchgate.net

The conjugation of bile acids with taurine has several profound functional consequences:

Increased Solubility and Ionization : Taurine conjugation significantly lowers the pKa of the bile acid. wikipedia.org This conversion of a weak acid to a strong acid ensures that the bile acid remains ionized (as a negatively charged anion) in the acidic environment of the duodenum. jamanetwork.comwikipedia.org This property makes taurine-conjugated bile acids much more water-soluble. elsevier.es

Enhanced Detergent Action : The high water solubility and amphipathic nature (having both water-soluble and fat-soluble regions) of taurine-conjugated bile acids make them effective detergents. They are essential for emulsifying dietary fats and forming mixed micelles, which are necessary for the absorption of lipids and fat-soluble vitamins (A, D, E, and K). jamanetwork.combritannica.com

Prevention of Passive Reabsorption : Conjugation makes the bile acid molecule impermeable to the cell membranes of the biliary and intestinal lining. jamanetwork.com This prevents passive reabsorption in the upper intestine, allowing the bile acids to reach high concentrations in the small intestine where they are needed for digestion. jamanetwork.comnih.gov

Modulation of Receptor Activity : The addition of a taurine molecule can alter the biological activity of the bile acid. For instance, while Tauro-β-muricholic acid is an antagonist of the FXR receptor, this compound acts as an FXR agonist. ontosight.aimedchemexpress.comnih.gov This highlights how conjugation can fine-tune the signaling properties of bile acids.

In infants, bile acids hydroxylated at the 1-position are predominantly found conjugated with taurine. jst.go.jp The presence of taurine has been shown to markedly improve the production of this compound in vitro, underscoring the importance of this conjugation pathway in infant bile acid metabolism. jst.go.jp

Table 2: Key Enzymes in the Synthesis of this compound

EnzymeAbbreviationFunction
Cytochrome P450 3A4/3A7 CYP3A4/CYP3A7Catalyzes the 1β-hydroxylation of cholic acid to form 1β-hydroxycholic acid. jst.go.jpnih.gov
Bile Acid-CoA Ligase BALActivates 1β-hydroxycholic acid by attaching Coenzyme A (CoA). ontosight.aimdpi.com
Bile Acid-CoA:amino acid N-acyltransferase BAATCatalyzes the transfer of activated 1β-hydroxycholic acid to taurine, forming this compound. ontosight.aimdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H45NO8S B114501 Tauro 1-hydroxycholic Acid CAS No. 142608-64-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142608-64-8

Molecular Formula

C26H45NO8S

Molecular Weight

531.7 g/mol

IUPAC Name

2-[[(4R)-4-[(1R,3S,5S,7R,10S,13R,17R)-1,3,7,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO8S/c1-15(4-5-22(31)27-10-11-36(33,34)35)18-7-9-26(32)23-19(6-8-24(18,26)2)25(3)16(13-20(23)29)12-17(28)14-21(25)30/h15-21,23,28-30,32H,4-14H2,1-3H3,(H,27,31)(H,33,34,35)/t15-,16+,17+,18-,19?,20-,21-,23?,24-,25+,26?/m1/s1

InChI Key

ZZBPROOCQLCTDL-OMVCMMTCSA-N

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2(C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C)O

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2([C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C)O

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2(C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C)O

Synonyms

tauro 1-hydroxycholic acid
tauro-CA-1beta-ol

Origin of Product

United States

Biosynthesis and Endogenous Formation of Tauro 1 Hydroxycholic Acid

De Novo Biosynthetic Pathways of Cholic Acid (Precursor) from Cholesterol

The synthesis of primary bile acids, including cholic acid, from cholesterol is a major pathway for cholesterol catabolism in mammals and occurs exclusively in the liver. themedicalbiochemistrypage.org This process involves two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.

The classical pathway is the primary route for bile acid synthesis, accounting for approximately 90% of production. mdpi.com This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. jci.orgpatsnap.com CYP7A1 hydroxylates cholesterol at the 7-position to form 7α-hydroxycholesterol. patsnap.com Following this initial step, a series of enzymatic reactions involving both microsomal and peroxisomal enzymes lead to the formation of cholic acid. researchgate.net Key enzymes in this pathway include sterol 12α-hydroxylase (CYP8B1), which is necessary for the synthesis of cholic acid. mdpi.com

Key Intermediates and Enzymes in the Classical Pathway

Intermediate Enzyme
Cholesterol Cholesterol 7α-hydroxylase (CYP7A1)
7α-hydroxycholesterol 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7)
7α-hydroxy-4-cholesten-3-one Sterol 12α-hydroxylase (CYP8B1)
5β-cholestane-3α, 7α, 12α-triol Various enzymes for side-chain oxidation

The alternative, or acidic, pathway contributes to the remaining 10% of bile acid synthesis. nih.gov This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates the cholesterol side chain. nih.gov The resulting oxysterols are then further metabolized, primarily by oxysterol 7α-hydroxylase (CYP7B1), to form chenodeoxycholic acid. nih.govcreative-proteomics.com Notably, the alternative pathway does not typically lead to the formation of cholic acid. mhmedical.comyoutube.com

Key Enzymes in the Alternative Pathway

Enzyme Function
Sterol 27-hydroxylase (CYP27A1) Initiates the pathway by hydroxylating the cholesterol side chain.

Hydroxylation at the C-1 Position: Enzymatic Mechanisms

Once cholic acid is synthesized, it can undergo further modification, including hydroxylation. The introduction of a hydroxyl group at the 1β-position is a key step in the formation of 1β-hydroxycholic acid.

The hydroxylation of bile acids is primarily carried out by cytochrome P450 (CYP) enzymes, with the CYP3A subfamily playing a significant role in their detoxification. nih.govamegroups.org Specifically, CYP3A4 and CYP3A7 are responsible for the 1β-hydroxylation of the secondary bile acid deoxycholic acid (DCA). nih.govnih.gov While direct evidence for cholic acid is less detailed, studies on infant hepatocytes have identified 1β-hydroxylated cholic acid, and in vitro experiments have shown that CYP3A4 and CYP3A7 are the predominant enzymes catalyzing its formation. jst.go.jp CYP3A7 is the major CYP3A isoform in fetal and neonatal livers, while CYP3A4 is the most abundant in the adult liver. nih.govmdpi.com

In vitro studies using human liver microsomes and recombinant human CYP enzymes have been instrumental in elucidating the role of specific enzymes in bile acid hydroxylation. nih.gov Incubations of deoxycholic acid with human liver microsomes resulted in the formation of 1β-hydroxy-deoxycholic acid, a reaction that was strongly inhibited by the CYP3A inhibitor ketoconazole. nih.gov Screening of various recombinant CYP enzymes confirmed that CYP3A4 and CYP3A7 are the primary catalysts for this reaction. nih.gov Similar in vitro experiments with cholic acid in infant hepatocytes have demonstrated the formation of 1β-hydroxylated cholic acid, further implicating CYP3A4 and CYP3A7 in this biotransformation. jst.go.jp

Conjugation Mechanisms of 1β-Hydroxycholic Acid with Taurine (B1682933)

The final step in the biosynthesis of tauro-1-hydroxycholic acid is the conjugation of 1β-hydroxycholic acid with the amino acid taurine. This amidation reaction increases the polarity and water solubility of the bile acid. mdpi.com The conjugation process is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). mdpi.com This reaction occurs in the liver and involves the formation of a CoA-ester of the bile acid, which is then conjugated with taurine. nih.gov In infants, 1β-hydroxylated bile acids are predominantly found conjugated with taurine. jst.go.jp

Summary of Compound Names

Compound Name Abbreviation
Tauro 1-hydroxycholic Acid
Cholic Acid CA
Deoxycholic Acid DCA
Chenodeoxycholic Acid CDCA
7α-hydroxycholesterol
7α-hydroxy-4-cholesten-3-one
5β-cholestane-3α, 7α, 12α-triol
1β-hydroxycholic acid

Enzymatic Catalysis by Bile Acid-CoA Ligase and Bile Acid-CoA:Amino Acid N-Acyltransferase

The conjugation of 1-hydroxycholic acid with taurine is catalyzed by a sequence of two critical enzymes. This process is essential for the formation of the final this compound molecule. creative-enzymes.com

Activation Step by Bile Acid-CoA Ligase (BAL): The first step involves the activation of the bile acid's carboxyl group. Bile Acid-CoA Ligase (also known as cholate-CoA ligase) catalyzes the conversion of 1-hydroxycholic acid into its coenzyme A (CoA) thioester, 1-hydroxycholoyl-CoA. creative-enzymes.com This reaction requires energy in the form of ATP and renders the bile acid sufficiently reactive for the subsequent step.

Conjugation Step by Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT): The activated bile acid, 1-hydroxycholoyl-CoA, then serves as a substrate for Bile Acid-CoA:Amino Acid N-Acyltransferase. wikipedia.orgbiorxiv.org This enzyme facilitates the transfer of the 1-hydroxycholoyl group from CoA to the amino group of taurine, forming an amide bond. biorxiv.org The result is the final product, this compound, and a free CoA molecule. wikipedia.org BAAT is the key enzyme that determines the amino acid conjugation partner, which can be either taurine or glycine (B1666218). biorxiv.org

Enzyme EC Number Function in this compound Synthesis
Bile Acid-CoA Ligase (BAL)6.2.1.7Activates 1-hydroxycholic acid by converting it to its CoA thioester (1-hydroxycholoyl-CoA). creative-enzymes.com
Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)2.3.1.65Catalyzes the transfer of the activated 1-hydroxycholoyl group to taurine, forming the final conjugated bile acid. wikipedia.org

Biological Significance of Taurine Conjugation

The conjugation of bile acids with taurine is a vital biochemical modification that significantly alters their physicochemical properties and biological functions. nih.govnih.gov

Increased Polarity and Solubility: Taurine conjugation dramatically increases the water solubility of bile acids. nih.gov This is crucial for their primary function in the small intestine: the emulsification of dietary fats and fat-soluble vitamins, which facilitates their digestion and absorption. biocrates.comhmdb.ca

Reduced Cytotoxicity: Unconjugated bile acids can be toxic to cells due to their detergent properties, which can disrupt cell membranes. nih.gov Conjugation with the highly polar taurine molecule reduces this hydrophobicity and cytotoxicity, protecting hepatocytes and other cells from damage. nih.gov

Enhanced Biliary Excretion: The increased water solubility of taurine-conjugated bile acids promotes their efficient transport out of the liver and excretion into the bile, which is essential for maintaining bile flow and cholesterol homeostasis. nih.gov

Lower pKa Value: Taurine conjugation lowers the pKa of the bile acid, ensuring it remains ionized (as a bile salt) at the physiological pH of the small intestine. nih.gov This ionized state prevents passive reabsorption across cell membranes, allowing their concentration to build up in the intestinal lumen where they are needed for digestion. nih.gov

Developmental Aspects of 1β-Hydroxylated Bile Acid Biosynthesis

The metabolism of bile acids undergoes significant changes from infancy to adulthood. jst.go.jp In the neonatal period, unique pathways are active, leading to the formation of atypical bile acids like 1β-hydroxycholic acid and its taurine conjugate, which are found in relatively high concentrations. nih.govnih.gov

Presence and Biosynthetic Pathways in Infant Hepatocytes

Unusual 1β-hydroxylated bile acids, particularly 1β-hydroxy-cholic acid, are characteristic components of bile in the early stages of life. nih.gov Studies have detected these compounds, primarily as their taurine and glycine conjugates, in the urine of infants. nih.gov

The biosynthetic pathway for these compounds has been investigated using infant hepatocytes. Research has shown that the 1β-hydroxylation of cholic acid is a key metabolic step in newborns. jst.go.jpnih.gov This reaction is catalyzed predominantly by the CYP3A subfamily of cytochrome P450 enzymes. jst.go.jpnih.gov Specifically, CYP3A7, the major fetal and neonatal liver P450 enzyme, and CYP3A4 are responsible for converting cholic acid into 1β-hydroxy-cholic acid. jst.go.jp This hydroxylation is considered a primary detoxification pathway that enhances the water solubility of bile acids, thereby facilitating their urinary excretion in infants whose liver transport systems for biliary excretion are not yet fully matured. jst.go.jp

Finding Description Reference
Detection in Infants 1β-hydroxylated bile acids are found in significant amounts in the urine of infants. nih.gov
Enzymatic Pathway The 1β-hydroxylation of cholic acid is catalyzed by CYP3A enzymes, primarily CYP3A7 and CYP3A4. jst.go.jp
Cellular Model The formation of Tauro-1β-hydroxycholic acid has been confirmed in cultured infant hepatocytes. nih.gov
Physiological Role This pathway serves as a major detoxification mechanism in infants, enhancing urinary excretion of bile acids. jst.go.jp

Predominance of Taurine Conjugates in Early Infancy

A defining feature of bile acid metabolism in early infancy is the pronounced predominance of taurine-conjugated forms over glycine conjugates. nih.gov While adults typically have a higher proportion of glycine-conjugated bile acids, the reverse is true for newborns and young infants. jst.go.jpnih.gov Studies analyzing duodenal bile acids in infants have shown a clear age-related shift, with taurine conjugates being the most abundant in the first few months of life, followed by a transition towards glycine predominance as the infant gets older. nih.govresearchgate.net

This prevalence of taurine conjugation is linked to several factors. Taurine is considered a conditionally essential amino acid for infants, as their capacity for endogenous synthesis is limited. uit.no Human milk is naturally rich in taurine, providing an ample supply for conjugation. nih.gov This ensures the production of highly water-soluble bile salts necessary for fat absorption, which is critical for the rapid growth and development occurring during infancy. uit.nonih.gov The metabolic systems for glycine conjugation appear to mature later, leading to the observed shift in conjugation patterns at around 2 to 4 months of age. researchgate.net

Metabolic Fates and Transformations of Tauro 1 Hydroxycholic Acid

Enterohepatic Circulation Dynamics

The enterohepatic circulation is a highly efficient circuit that recycles bile acids between the liver and the intestine, ensuring a constant supply for digestive processes while minimizing the need for de novo synthesis. This system is central to the metabolic fate of Tauro 1-hydroxycholic acid.

Synthesized or modified in the liver, conjugated bile acids like this compound are actively secreted by hepatocytes into the bile canaliculi. This secretion is a critical step that initiates their journey through the biliary tree to the gallbladder for storage and concentration, or directly to the duodenum. Upon food intake, bile is released into the small intestine, where bile acids facilitate the digestion and absorption of dietary fats and fat-soluble vitamins.

As this compound travels down the intestinal tract, the vast majority—approximately 95%—is reabsorbed in the terminal ileum. This reabsorption is an active transport process mediated by specific transporters in the enterocytes. The reabsorbed bile acids enter the portal vein and are transported back to the liver, where they are efficiently taken up by hepatocytes to be re-secreted into bile, thus completing the cycle. This recycling can occur 4 to 12 times per day. The small fraction of bile acids that escapes reabsorption passes into the colon for further microbial transformation and eventual excretion.

Table 1: Key Processes in the Enterohepatic Circulation of this compound

Process Location Description Key Mediators
Hepatic Secretion Liver (Hepatocytes) Active transport from hepatocytes into bile canaliculi. Bile Salt Export Pump (BSEP) and other transporters.
Intestinal Action Small Intestine Emulsification of dietary lipids to aid digestion and absorption. N/A
Intestinal Reabsorption Terminal Ileum Active uptake from the intestinal lumen into enterocytes. Apical Sodium-dependent Bile Acid Transporter (ASBT).
Portal Transport Portal Vein Transport from the intestine back to the liver. N/A
Hepatic Uptake Liver (Hepatocytes) Efficient extraction from portal blood into hepatocytes. Na+-taurocholate cotransporting polypeptide (NTCP).

Microbial Biotransformations in the Gut

The gut microbiota plays a pivotal role in the biotransformation of bile acids that escape reabsorption in the small intestine. These microbial actions significantly diversify the bile acid pool, creating secondary bile acids with distinct signaling properties.

The initial and rate-limiting step in the microbial metabolism of conjugated bile acids is deconjugation. This reaction is catalyzed by bile salt hydrolase (BSH) enzymes, which are produced by a wide range of gut bacteria, including species of Lactobacillus, Bifidobacterium, and Clostridium. BSH enzymes hydrolyze the amide bond linking the steroid core of the bile acid to its conjugated amino acid. In the case of this compound, BSH activity would release the unconjugated 1β-Hydroxycholic acid and a molecule of taurine (B1682933). Unconjugated bile acids are generally more hydrophobic and possess more potent antimicrobial properties than their conjugated counterparts.

Following deconjugation, the resulting 1β-Hydroxycholic acid becomes a substrate for a variety of further enzymatic modifications by the gut microbiota. These transformations alter the structure and function of the bile acid.

Key microbial modifications include:

Oxidation and Epimerization: Hydroxysteroid dehydrogenases (HSDHs) produced by gut bacteria can catalyze the oxidation of hydroxyl groups on the steroid nucleus to keto groups. This can be followed by reduction back to a hydroxyl group, but in a different spatial orientation (epimerization). For example, a hydroxyl group at the 3α, 7α, or 12α position could be converted to a 3β, 7β, or 12β configuration.

Dehydroxylation: A crucial modification is the removal of hydroxyl groups, most notably the 7α-dehydroxylation that converts primary bile acids into secondary bile acids. For example, cholic acid is converted to deoxycholic acid (DCA).

Hydroxylation: While less common than dehydroxylation, some gut microbes may possess the enzymatic machinery to introduce additional hydroxyl groups onto the steroid nucleus.

These modifications collectively increase the diversity of the bile acid pool, generating molecules that can act as potent signaling molecules through receptors like the farnesoid X receptor (FXR) and TGR5.

Table 2: Potential Microbial Modifications of Unconjugated 1β-Hydroxycholic Acid

Modification Type Enzyme Class Description Potential Product Characteristic
Deconjugation Bile Salt Hydrolase (BSH) Cleavage of the taurine molecule from the steroid core. Releases unconjugated 1β-Hydroxycholic acid.
Oxidation Hydroxysteroid Dehydrogenase (HSDH) Conversion of hydroxyl groups to keto groups. Formation of keto-bile acids.
Epimerization Hydroxysteroid Dehydrogenase (HSDH) Inversion of the stereochemistry of a hydroxyl group (e.g., α to β). Alters receptor binding affinity and solubility.
Dehydroxylation 7α-dehydroxylase and others Removal of hydroxyl groups from the steroid nucleus. Increases hydrophobicity; creates secondary bile acids.

Hepatic and Extrahepatic Metabolism beyond Enterohepatic Recirculation

While the enterohepatic circulation is highly efficient, a small portion of the bile acid pool (around 5%) is not reabsorbed in the ileum and is excreted in the feces daily. This fecal loss is the primary route for cholesterol elimination from the body and is replenished by new bile acid synthesis in the liver. The bile acids excreted are typically those that have undergone extensive microbial modifications in the colon, such as deconjugation and dehydroxylation, rendering them more hydrophobic and less likely to be reabsorbed.

A minor fraction of bile acids can also escape hepatic uptake from the portal blood, entering the systemic circulation. These circulating bile acids can then be filtered by the kidneys and excreted in the urine, although this is generally a minor pathway for elimination. In the liver, bile acids that have been deconjugated by gut bacteria can be reconjugated with either taurine or glycine (B1666218) before being re-secreted into the bile. Furthermore, bile acids can undergo other hepatic modifications, such as sulfation or glucuronidation, which increases their water solubility and facilitates their elimination in urine or bile, particularly under conditions of cholestasis when normal biliary excretion is impaired.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the chemical compound This compound to generate the detailed article as requested in the provided outline.

Searches for the molecular mechanisms of action and specific receptor interactions of this compound did not yield the specific research findings required to accurately and thoroughly populate the following sections:

Molecular Mechanisms of Action and Receptor Interactions of Tauro 1 Hydroxycholic Acid

Anti-apoptotic Mechanisms and Maintenance of Mitochondrial Membrane Potential (Pre-clinical Cellular Models)

Currently, there is a lack of specific preclinical data from cellular models detailing the anti-apoptotic mechanisms of Tauro 1-hydroxycholic acid. Thorough searches of available scientific literature did not yield studies investigating its direct effects on apoptotic pathways or its ability to maintain mitochondrial membrane potential. The mitochondrial membrane potential (ΔΨm) is a critical component for cellular energy production, and its disruption is an early indicator of apoptosis. nih.govsartorius.com While research has been conducted on other taurine-conjugated bile acids, such as Tauro-β-muricholic acid, which has been shown to protect liver cells from apoptosis by preserving mitochondrial membrane potential, similar studies on this compound are not presently available. nih.gov Therefore, the specific molecular actions of this compound in preventing or inducing apoptosis and its influence on mitochondrial integrity remain to be elucidated.

Interactive Data Table: Pre-clinical Cellular Studies on this compound and Apoptosis

Parameter Cell Model Findings Reference
Anti-apoptotic ActivityNot SpecifiedNo data availableN/A
Mitochondrial Membrane PotentialNot SpecifiedNo data availableN/A

Interactions with Immune Receptors (e.g., MR1) and Immune Cell Modulation (Pre-clinical)

Detailed preclinical investigations into the interaction of this compound with immune receptors, such as the major histocompatibility complex (MHC) class I-related protein (MR1), are not currently available in the scientific literature. MR1 is known to present small molecule metabolites to mucosal-associated invariant T (MAIT) cells, which are a subset of innate-like T cells involved in immune surveillance. nih.govnih.gov

Research has explored the relationship between other bile acid derivatives and the MR1-MAIT cell axis. For instance, studies on sulfated forms of cholic acid have identified them as potential host-derived ligands for MR1. nih.gov However, it has also been noted that taurine (B1682933) conjugation of some bile acids can abolish their ability to bind to the MR1 receptor. nih.gov Specific studies to determine whether this compound can bind to MR1 and subsequently modulate MAIT cell activity or the function of other immune cells have not been reported. Consequently, the role of this compound in immune cell modulation via receptor interaction is an area that requires future investigation.

Interactive Data Table: Pre-clinical Studies on this compound and Immune Receptor Interactions

Receptor Immune Cell Type Interaction/Modulation Findings Reference
MR1MAIT CellsNo data availableN/A
Other Immune ReceptorsNot SpecifiedNo data availableN/A

Analytical Methodologies for Tauro 1 Hydroxycholic Acid Profiling and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of bile acids, enabling their separation from other components in a biological sample and from each other. This is particularly crucial for distinguishing between isomeric forms of bile acids.

Liquid Chromatography (LC)

Liquid chromatography (LC) is a cornerstone technique for the analysis of taurine-conjugated bile acids. Reversed-phase chromatography is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. The retention of bile acids is influenced by the properties of the stationary phase and the composition and pH of the mobile phase. For taurine-conjugated bile acids, which are strongly acidic, the pH of the mobile phase can significantly affect their retention behavior. Mobile phases typically consist of a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve ionization for subsequent mass spectrometry detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers improved resolution and faster analysis times compared to standard LC. For the separation of taurine-conjugated bile acids, C18 columns are widely utilized. The choice of mobile phase is critical; acidic mobile phases are often employed to ensure that the bile acids are in their protonated form, which can improve peak shape and retention on reversed-phase columns. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is typically necessary to resolve the wide range of bile acids present in biological samples, from the more polar to the more nonpolar species.

Table 1: Representative HPLC Conditions for Taurine-Conjugated Bile Acid Analysis

ParameterConditionReference
ColumnReversed-phase C18
Mobile Phase AWater with 0.1% formic acid or ammonium formate (B1220265)
Mobile Phase BAcetonitrile and/or Methanol
ElutionGradient
DetectorUV or Mass Spectrometry

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for higher flow rates and pressures, resulting in significantly faster analysis times and improved resolution compared to HPLC. This is particularly advantageous for the analysis of complex bile acid profiles in large-scale metabolomics studies. UHPLC systems, when coupled with mass spectrometry, provide a robust and sensitive platform for the quantification of a wide array of bile acids, including taurine-conjugated species, in various biological samples like stool, cecal contents, and tissues. The high resolution offered by UHPLC is critical for separating isomeric bile acids, which is often not possible with mass spectrometry alone.

Table 2: UHPLC Parameters for Bile Acid Quantification

ParameterConditionReference
SystemAcquity UHPLC I-Class System
ColumnCortecs T3 2.7 µm (2.1 x 30 mm)
Column Temperature60 °C
Mobile Phase AWater with 200 mM ammonium formate and 0.01% formic acid
Mobile Phase BAcetonitrile/Isopropanol (B130326) with ammonium formate and formic acid
Flow Rate1 mL/min
Run Time7 minutes

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation, it provides high sensitivity and selectivity for the identification and quantification of bile acids.

Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Tandem mass spectrometry (MS/MS) is the most widely used detection method for the accurate quantification of bile acids. This technique involves the selection of a specific precursor ion (the molecular ion of the bile acid of interest), which is then fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions is known as multiple reaction monitoring (MRM). For taurine-conjugated bile acids, a common and characteristic fragmentation is the loss of the taurine (B1682933) moiety, which results in a product ion at a mass-to-charge ratio (m/z) of 80, corresponding to [HSO₃]⁻. This highly specific transition allows for sensitive and selective quantification of taurine-conjugated bile acids even in complex biological matrices. Analysis is typically performed in negative ion electrospray ionization (ESI) mode.

Table 3: Common MRM Transitions for Taurine-Conjugated Bile Acids

Bile Acid ClassPrecursor Ion [M-H]⁻Product IonReference
Taurine-conjugatedVaries by specific bile acidm/z 80 ([HSO₃]⁻)

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This is particularly useful in metabolomics studies for the identification of novel or unexpected bile acid metabolites. By comparing the accurate mass of a detected compound to a database of known bile acids, putative identifications can be made. HRMS can also aid in distinguishing between compounds with the same nominal mass but different elemental compositions. When combined with chromatographic retention time and tandem mass spectrometry data, HRMS provides a high degree of confidence in the identification of bile acids.

Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) is a powerful and sensitive technique for the quantification and structural elucidation of bile acids, including Tauro 1-hydroxycholic Acid. This method is particularly well-suited for analyzing conjugated bile acids due to its soft ionization nature, which minimizes fragmentation of the parent molecule during the ionization process.

In the analysis of taurine-conjugated bile acids like this compound, ESI is typically operated in the negative ion mode. This is because the acidic nature of the sulfonic acid group in the taurine conjugate readily allows for the formation of a stable deprotonated molecule, [M-H]⁻. The high sensitivity of detection in negative mode is advantageous for identifying and quantifying the low concentrations of bile acids often found in biological samples.

Upon collision-induced dissociation (CID) in the tandem mass spectrometer, the deprotonated taurine-conjugated bile acid characteristically fragments. A common and diagnostic fragmentation is the cleavage of the amide bond linking the bile acid to the taurine moiety. This results in the formation of a specific product ion corresponding to the taurine fragment. For instance, deprotonated taurine has a mass-to-charge ratio (m/z) of 124, and its fragmentation can lead to a prominent sulfite (B76179) anion (SO₃⁻) at m/z 80. researchgate.net The detection of this common daughter ion can be used in precursor ion scanning or multiple reaction monitoring (MRM) to selectively detect all taurine-conjugated bile acids in a complex mixture.

For quantitative analysis, a stable isotope-labeled internal standard is often employed to account for matrix effects and variations in instrument response. The MRM approach is highly specific and sensitive, monitoring a specific precursor ion to product ion transition. For taurine-conjugated bile acids, this often involves monitoring the transition of the deprotonated parent ion to the common taurine fragment.

Parameter Description
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion [M-H]⁻ of this compound
Common Fragment Ion m/z 80 (SO₃⁻ from taurine)
Instrumentation Triple quadrupole or Q-TOF mass spectrometers

Immunoassays for Specific Detection

Radioimmunoassay (RIA) Development and Antibody Specificity

Radioimmunoassay (RIA) provides a highly sensitive and specific method for the quantification of specific bile acids, including conjugated 1β-hydroxycholic acid. The development of an RIA for such a compound involves the production of specific antibodies that can distinguish it from other structurally similar bile acids.

The process begins with the synthesis of an immunogen. For this compound, this would involve coupling the bile acid to a carrier protein, such as bovine serum albumin (BSA), to make it immunogenic. Rabbits are then immunized with this conjugate to produce polyclonal antibodies. The resulting antiserum can be further purified to isolate the immunoglobulin G (IgG) fraction, which contains the specific antibodies.

A key component of the RIA is the radiolabeled tracer. For the assay of conjugated 1β-hydroxycholic acid, [2-³H]tauro 1β-hydroxycholic acid has been used. nih.gov This tritiated tracer competes with the unlabeled this compound in the sample for binding to the limited number of antibody binding sites.

The specificity of the antibody is a critical factor in the reliability of the RIA. Cross-reactivity studies are performed to determine the extent to which the antibody binds to other related bile acids. For an anti-tauro 1β-hydroxycholic acid antibody, the cross-reactivity with glyco 1β-hydroxycholic acid was found to be 100%, indicating the antibody recognizes the 1β-hydroxycholic acid moiety regardless of the amino acid conjugation. nih.gov Cross-reactivity with other 1β-hydroxylated bile acids was significantly lower, ranging from 4.32% to 29.6%. nih.gov This demonstrates a reasonable specificity for the 1β-hydroxy group. The affinity constant (Ka) of the antibody for the tracer is also a measure of the assay's sensitivity. A high affinity, such as a Ka of 1.09 x 10⁹ M⁻¹, indicates a strong binding interaction, which contributes to a sensitive assay. nih.gov

Parameter Finding Reference
Tracer [2-³H]tauro 1β-hydroxycholic acid nih.gov
Antibody Affinity (Ka) 1.09 x 10⁹ M⁻¹ nih.gov
Cross-reactivity (Glyco 1β-hydroxycholic acid) 100% nih.gov
Cross-reactivity (Other 1β-hydroxylated bile acids) 4.32% - 29.6% nih.gov

Sample Preparation Strategies for Diverse Biological Matrices

The accurate analysis of this compound from biological samples requires effective sample preparation to remove interfering substances and concentrate the analyte. The chosen strategy depends on the complexity of the biological matrix.

Urine Analysis

Urine is a common matrix for the analysis of bile acids as it reflects the body's efforts to eliminate these compounds. The concentrations of conjugated 1β-hydroxycholic acid in the urine of newborns have been found to be significant, ranging from 0.2 to 11.1 µg/mL. nih.gov For analysis by methods like RIA, urine samples may require dilution to fall within the dynamic range of the assay. For mass spectrometric methods, a solid-phase extraction (SPE) step is often employed to clean up the sample and concentrate the bile acids. C18 cartridges are commonly used for this purpose, as they retain the relatively nonpolar bile acids while allowing more polar interfering compounds to be washed away.

Serum and Plasma Analysis

Serum and plasma are complex matrices containing high concentrations of proteins and lipids that can interfere with bile acid analysis. A protein precipitation step is typically the first step in sample preparation. This can be achieved by adding an organic solvent such as acetonitrile or methanol. Following centrifugation to remove the precipitated proteins, the supernatant containing the bile acids can be further purified.

For LC-MS/MS analysis, the supernatant may be directly injected or subjected to further cleanup using SPE. The use of stable isotope-labeled internal standards added to the sample at the beginning of the preparation process is crucial for accurate quantification, as it compensates for any loss of analyte during the extraction and any matrix-induced ionization suppression or enhancement in the mass spectrometer.

Hepatic Cell Culture Media

Analyzing bile acids in hepatic cell culture media is essential for in vitro studies of bile acid metabolism and transport. The composition of cell culture media is generally less complex than that of serum or plasma. However, it still contains salts, amino acids, and other components that can interfere with analysis.

Sample preparation for cell culture media often involves a straightforward protein precipitation step if the media is supplemented with serum. This is followed by centrifugation, and the resulting supernatant can often be directly analyzed by LC-MS/MS. If further cleanup is required, SPE with a C18 sorbent can be used. As with other matrices, the use of an appropriate internal standard is recommended for accurate quantification.

Gut Content Analysis

Analyzing the bile acid profile within gut or cecal content provides crucial insights into the interplay between host and microbial metabolism. The gut microbiota extensively transforms primary bile acids, synthesized in the liver, into a diverse array of secondary bile acids. The methodology for this analysis involves rigorous sample preparation followed by sensitive instrumental detection.

The initial step involves the extraction of bile acids from the complex gut matrix. This is typically achieved through a process of homogenization of the gut content, followed by protein precipitation, often using cold organic solvents like methanol or isopropanol. A mixture of deuterated internal standards is usually added during this step to ensure accurate quantification by accounting for any loss during sample preparation and analysis. After precipitation and centrifugation, the resulting supernatant, containing the bile acids, is collected and dried.

The dried extract is then reconstituted in a suitable solvent for analysis by an instrumental platform, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers exceptional resolution, sensitivity, and specificity for identifying and quantifying individual bile acids. Reversed-phase chromatography, often using a C18 column, is employed to separate the different bile acids based on their physicochemical properties before they enter the mass spectrometer. The mass spectrometer then detects and quantifies the specific bile acids based on their mass-to-charge ratio and fragmentation patterns.

Parameter Description References
Sample Type Cecal/Intestinal/Fecal Content
Homogenization Mechanical disruption of the sample to ensure uniformity.
Extraction Solvent Typically methanol, acetonitrile, or isopropanol to precipitate proteins and solubilize bile acids.
Internal Standards Deuterated analogs of bile acids are added to correct for analytical variability.
Chromatography High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a reversed-phase C18 column.
Detection Tandem Mass Spectrometry (MS/MS), often using Multiple Reaction Monitoring (MRM) for targeted quantification.
Ionization Mode Negative ion mode is commonly used for bile acid analysis.

Isomer-Focused Identification and Characterization Strategies

A significant challenge in bile acid analysis is the existence of numerous isomers—molecules that share the same chemical formula and exact mass but differ in the spatial arrangement of their atoms. For instance, the position and stereochemistry of hydroxyl groups on the steroid nucleus can vary, leading to different isomers with potentially distinct biological functions. Differentiating these isomers is critical for accurate biological interpretation.

Standard mass spectrometry alone cannot distinguish between isomers. Therefore, analytical strategies rely heavily on chromatographic separation prior to mass detection. The different interaction of isomers with the stationary phase of the liquid chromatography column results in different retention times, allowing for their separation.

For more complex cases where isomers co-elute or are not fully resolved by chromatography, advanced mass spectrometry techniques are employed.

High-Resolution Mass Spectrometry (HRMS) : This technique provides a highly accurate mass measurement, which helps in confirming the elemental formula of the compound. By extracting fragment ions with a very narrow mass-to-charge (m/z) window, it can reduce background interference and improve the signal-to-noise ratio.

Electron-Activated Dissociation (EAD) : Unlike traditional collision-induced dissociation (CID), which often produces non-specific fragments for bile acid isomers, EAD is a newer fragmentation technique that can generate structurally diagnostic fragment ions. This allows for the differentiation of isomers based on their unique fragmentation patterns.

Ion Mobility Spectrometry (IMS) : IMS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that may not be separable by chromatography alone. Various strategies, such as using different drift gases or forming different cation adducts (e.g., with sodium, copper, or zinc), can be used to enhance isomer separation.

Technique Principle of Isomer Differentiation Key Advantages References
LC-MS/MS Differential retention time based on interaction with the chromatographic column.Gold standard for quantification; widely available.
HRMS Highly accurate mass measurement and narrow mass window extraction for fragment ions.Reduces background interference and improves specificity.
EAD-MS/MS Generation of unique, structurally diagnostic fragment ions for different isomers.Enables isomer distinction even when chromatographically unresolved.
IMS-MS Separation based on ion size, shape, and charge (collisional cross-section) in the gas phase.Provides an additional dimension of separation independent of chromatography; rapid analysis.

By employing these sophisticated, multi-faceted analytical strategies, researchers can confidently identify and characterize specific bile acid isomers like this compound from complex biological samples.

Comparative Biochemistry and Evolutionary Perspectives on Bile Acids

Interspecies Variations in Bile Acid Conjugation Patterns

The amidation of bile acids with amino acids is a key metabolic step that varies considerably across species. nih.govresearchgate.net This conjugation can occur with either taurine (B1682933) or glycine (B1666218), and the preference for one over the other is a distinguishing feature among different animal groups. nih.govnih.gov For instance, most non-mammalian vertebrates conjugate their bile acids exclusively with taurine. nih.gov In contrast, placental mammals exhibit a greater diversity, with some species using glycine, taurine, or a mixture of both. nih.gov

The specific conjugation pattern can influence the physicochemical properties of the bile acid, such as its solubility and ability to form micelles, which are essential for fat digestion. While information specifically on Tauro 1-hydroxycholic acid across a wide range of species is limited, the general principles of bile acid conjugation suggest that its presence and concentration would likely vary depending on the species' specific enzymatic machinery and available pool of taurine.

Species-Specific Preferences for Taurine Conjugation vs. Glycine Conjugation

The choice between taurine and glycine for bile acid conjugation is not random and is dictated by both enzymatic specificity and the intracellular concentrations of these amino acids. nih.gov For example, the enzyme responsible for this reaction, bile acid-CoA:amino acid N-acyltransferase (BAAT), shows different affinities for taurine and glycine in different species. In rabbits, which exclusively produce glycine-conjugated bile acids, the liver enzyme has a high affinity for glycine. nih.gov Conversely, in species that predominantly use taurine, the enzyme shows a higher affinity for taurine. nih.gov

The availability of taurine and glycine in the liver also plays a crucial role. Guinea pigs, for instance, predominantly synthesize glycine conjugates due to a low concentration of taurine and a high concentration of glycine in their liver, even though their BAAT enzyme has a higher affinity for taurine. nih.gov In humans, the ratio of glycine- to taurine-conjugated bile acids is typically around 3:1, while rodents almost exclusively use taurine. mdpi.com Supplementation with taurine can increase the proportion of taurine-conjugated bile acids in humans, whereas glycine supplementation does not have a similar effect on glycine conjugation. mdpi.comsemanticscholar.org This highlights the regulatory complexity governing the final bile acid pool composition. The formation of this compound would therefore be favored in species with a preference for or a high availability of taurine for conjugation.

Below is an interactive data table summarizing the primary amidation patterns in various species:

SpeciesPrimary Amidation
HumanGlycine (predominantly), Taurine nih.govresearchgate.net
ChimpanzeeTaurine (predominantly) nih.govresearchgate.net
DogTaurine nih.govresearchgate.net
RabbitGlycine nih.govresearchgate.netnih.gov
RatTaurine nih.govresearchgate.netnih.gov
MouseTaurine nih.govresearchgate.netmdpi.com
MinipigGlycine nih.govresearchgate.net
HamsterTaurine nih.govresearchgate.net
Chicken & other non-mammalsExclusively Taurine nih.gov

Evolutionary Development of Bile Acid Structures and Functions

The evolution of bile acids is a story of increasing molecular complexity and functional diversification. Early vertebrates likely possessed simpler bile acid structures, and over evolutionary time, a variety of hydroxyl groups were added to the steroid nucleus at different positions. wikipedia.org This structural diversification led to bile acids with different toxicities and physiological functions. wikipedia.orgnih.gov

The addition of hydroxyl groups, such as the one at the 1-position in 1-hydroxycholic acid, alters the hydrophobicity and detergent properties of the bile acid. nih.gov The evolution of different bile acid structures is thought to be an adaptation to different diets and gut microbiota. For example, the development of more hydrophilic (water-soluble) bile acids may have been advantageous for digesting fats in an aqueous intestinal environment. wikipedia.org

The conjugation of bile acids with taurine is considered the more ancient pathway, as it is observed in non-mammalian vertebrates. nih.gov The appearance of glycine conjugation in placental mammals represents a more recent evolutionary development. nih.gov The persistence of taurine conjugation in many mammals, and the formation of compounds like this compound, underscores the continued importance of this ancient metabolic pathway. The specific functions and evolutionary advantages of less common bile acids like 1-hydroxycholic acid and its taurine conjugate are areas of ongoing research, offering a deeper understanding of the intricate co-evolution of vertebrates and their digestive biochemistry.

Roles of Tauro 1 Hydroxycholic Acid in Biological Systems and Pathophysiology Pre Clinical and Mechanistic Studies

Involvement in Metabolic Homeostasis Dysregulation

Bile acids are crucial signaling molecules in the regulation of metabolic homeostasis, including glucose, lipid, and energy metabolism. researchgate.netnih.gov Dysregulation of bile acid profiles has been associated with various metabolic disorders. researchgate.netnih.gov

Associations with Non-alcoholic Fatty Liver Disease (NAFLD) in Animal Models

In animal models of NAFLD, alterations in the bile acid pool are a common feature. For instance, studies have shown that taurine (B1682933), a conjugate of many bile acids, can reduce liver damage in rat models of NAFLD. nih.gov Furthermore, tauroursodeoxycholic acid (TUDCA), another taurine-conjugated bile acid, has been shown to improve NAFLD in mice by modulating gut microbiota and bile acid metabolism. nih.gov These findings suggest that the taurine-conjugated portion of bile acids may play a protective role in the liver. However, the specific contribution of the 1-hydroxycholic acid moiety to this effect remains to be elucidated.

Animal ModelBile Acid InterventionObserved Effects on NAFLD
RatTaurineReduced liver damage nih.gov
MouseTauroursodeoxycholic acid (TUDCA)Reduced obesity and hepatic lipid buildup, improved intestinal barrier function nih.gov

Link to Diabetes Pathogenesis in Pre-clinical Studies

The pathogenesis of diabetes involves a complex interplay of genetic and environmental factors, leading to impaired glucose homeostasis. nih.govunite.it Bile acids have emerged as important regulators of glucose metabolism, partly through their interaction with receptors such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5). nih.govnih.gov

Pre-clinical studies have demonstrated that specific bile acids can influence glucose homeostasis. For example, hyocholic acid and its derivatives have been shown to improve glucose homeostasis in diabetic mouse models by activating TGR5 and inhibiting FXR, leading to increased secretion of glucagon-like peptide-1 (GLP-1). nih.gov While there is a lack of direct pre-clinical evidence for the role of Tauro 1-hydroxycholic acid in diabetes, one study observed increased serum concentrations of the common conjugated bile acid, taurocholic acid, in diabetic rats. curtin.edu.auuns.ac.rs This suggests that changes in the levels of taurine-conjugated bile acids may be associated with the diabetic state. However, the specific role of this compound in this context is yet to be determined.

Modulation of Gut Microbiota-Host Interactions

The gut microbiota plays a critical role in host health and disease, partly through its extensive metabolism of bile acids. nih.gov This bi-directional relationship, known as the gut-liver axis, is crucial for maintaining metabolic and inflammatory homeostasis. mdpi.comnih.gov

Influence on Gut Microbiota Composition and Bile Acid Pool Diversity

The composition of the gut microbiota can significantly influence the diversity of the bile acid pool. nih.gov Gut bacteria express bile salt hydrolases that deconjugate taurine and glycine (B1666218) from primary bile acids, which are synthesized in the liver. nih.gov These deconjugated bile acids can then be further transformed by the gut microbiota into a wide array of secondary bile acids.

While the direct impact of this compound on gut microbiota composition has not been specifically studied, it is known that the introduction of different bile acids can reshape the gut microbiome. nih.gov For instance, in animal models, administration of certain secondary bile acids led to shifts in the gut microbial community. nih.gov The presence of taurine in the gut, derived from the deconjugation of bile acids like this compound, can also influence the gut environment. nih.gov

Impact on Bile Acid-Mediated Signaling in the Gut-Liver Axis

Bile acids act as signaling molecules in the gut-liver axis by activating receptors such as FXR and TGR5. nih.gov The gut microbiota modulates this signaling by altering the composition of the bile acid pool. nih.govh1.co For example, certain microbially-produced secondary bile acids can act as potent FXR antagonists or agonists, thereby influencing host metabolism. nih.gov

Tauro-β-muricholic acid, another taurine-conjugated bile acid, has been identified as a natural antagonist of FXR. nih.govh1.co The gut microbiota can regulate the levels of this antagonist, thereby influencing FXR signaling in the ileum and liver. nih.govh1.co Although the specific effect of this compound on these signaling pathways is unknown, its structure suggests it would participate in the complex network of bile acid signaling. Its metabolism by the gut microbiota would likely produce unconjugated 1-hydroxycholic acid, which could have its own distinct signaling properties.

ReceptorLocationRole in Gut-Liver AxisPotential Modulation by Gut Microbiota
Farnesoid X Receptor (FXR)Ileum, LiverRegulates bile acid, lipid, and glucose metabolism nih.govProduction of FXR agonists and antagonists nih.gov
TGR5Intestinal L-cells, MacrophagesStimulates GLP-1 secretion, modulates inflammation nih.govnih.govAlterations in bile acid pool affecting TGR5 activation

Contribution to Inflammatory Processes

Bile acids have been shown to have both pro-inflammatory and anti-inflammatory properties, depending on the specific bile acid, its concentration, and the cellular context. nih.gov The gut microbiota can influence inflammatory processes by modifying the bile acid pool. mdpi.com

Some taurine-conjugated bile acids have demonstrated anti-inflammatory effects. For example, taurocholic acid (TCA) and glycocholic acid (GCA) have been shown to inhibit lipopolysaccharide-induced inflammation in both in vivo and in vitro models. nih.govnih.gov This anti-inflammatory activity may be mediated through the activation of FXR. nih.govnih.gov Taurine itself has been shown to have cytoprotective and anti-inflammatory properties, in part by detoxifying reactive oxygen species produced during inflammation. exlibrisgroup.com While the specific role of this compound in inflammation has not been elucidated, its taurine conjugate suggests it may contribute to the anti-inflammatory capacity of the bile acid pool.

Association with Inflammatory Bowel Disease (IBD) Pathogenesis (Mechanistic Insights)

Emerging research highlights the complex role of bile acids in the pathogenesis of Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis. nih.gov Alterations in the composition of the gut microbiota in IBD patients can disrupt the normal metabolism of bile acids. nih.gov Specifically, studies have noted that disruptions in bile acid metabolism are linked to IBD. microbiomepost.com

One area of investigation has been the role of specific conjugated bile acids. For instance, Tauroursodeoxycholic acid (TUDCA) has shown potential therapeutic effects in experimental models of Crohn's disease. In studies involving mouse models of ileitis, administration of TUDCA was found to attenuate the inflammation and counteract the downregulation of nuclear receptors and bile acid transporters that are typically observed in inflammatory conditions. nih.govresearchgate.net This suggests that TUDCA may help protect bile acid homeostasis during intestinal inflammation. nih.govresearchgate.net

Another relevant compound, Taurocholic acid (TCA), has been shown to play a role in maintaining gut health during inflammation. microbiomepost.com Research in mouse models of colitis suggests that TCA can support the gut barrier and influence the composition of the gut microbiota. microbiomepost.com It has been observed to prevent the loss of beneficial bacteria, such as those from the Lachnospiraceae family, which are involved in processing bile acids and are often reduced in individuals with IBD. microbiomepost.com Furthermore, Taurodeoxycholic acid is another bile acid that has been investigated for its potential in compositions for preventing or treating IBD. google.com

Table 1: Effects of Tauro-conjugated Bile Acids in IBD Models

Bile Acid Model Key Mechanistic Findings
Tauroursodeoxycholic acid (TUDCA) Mouse model of Crohn's disease-like ileitis Attenuated ileitis, antagonized downregulation of nuclear receptors and bile acid transporters. nih.govresearchgate.net
Taurocholic acid (TCA) Mouse models of colitis Supported gut barrier function, influenced microbiota composition, prevented loss of beneficial bacteria. microbiomepost.com
Taurodeoxycholic acid - Investigated as an active ingredient in compositions for preventing or treating IBD. google.com

Immunomodulatory Effects on Immune Cell Phenotypes (e.g., Neutrophils) in Animal Models)

Tauro-conjugated bile acids have demonstrated immunomodulatory properties in various preclinical studies. Taurocholic acid (TCA) has been evaluated for its effects on cytokine secretion and immune cell populations in mice. nih.gov In these studies, TCA was shown to modulate the gene and protein expression of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Specifically, it could recover the suppressed expression of these cytokines and increase the ratio of CD4+/CD8+ T-cells. nih.gov In in-vitro experiments, TCA inhibited the increased production and gene expression of TNF-α and IL-1β. nih.gov These findings suggest that the immunoregulatory function of TCA may be achieved by modulating key cytokines and T-cell ratios. nih.gov

Further research has identified both Taurocholic acid (TCA) and Glycocholic acid (GCA) as having anti-inflammatory effects in zebrafish and mouse macrophage models. mdpi.com Both of these bile acids were found to significantly inhibit the recruitment of macrophages induced by lipopolysaccharide (LPS) and the secretion of proinflammatory cytokines and chemokines. mdpi.com The mechanism for these effects may be related to the increased expression of the farnesoid X receptor (FXR). mdpi.com

Table 2: Immunomodulatory Effects of Taurocholic Acid (TCA)

Model System Effect of TCA Potential Mechanism
Mice Modulated TNF-α and IL-1β expression, increased CD4+/CD8+ T-cell ratio. nih.gov Modulation of cytokine gene and protein expression. nih.gov
Zebrafish and Mouse Macrophages Inhibited LPS-induced macrophage recruitment and proinflammatory cytokine/chemokine secretion. mdpi.com Upregulation of Farnesoid X Receptor (FXR) expression. mdpi.com

Significance in Liver Homeostasis and Pathophysiology (Pre-clinical)

Association with Liver Cirrhosis Progression (Mechanistic Studies)

Studies have indicated a significant association between certain tauro-conjugated bile acids and the progression of liver cirrhosis. nih.govnih.gov Metabolomic studies of patients with liver cirrhosis have identified Taurocholic acid (TCA) as one of the most significantly changed bile acids, with its concentration positively correlating with the Child-Pugh classification of cirrhosis severity. nih.govnih.gov Further investigation suggests that increased TCA concentration in cirrhotic patients is primarily due to an increase in bile acid biosynthesis. nih.gov

Mechanistically, TCA is considered an active promoter of liver cirrhosis progression. nih.govnih.gov In-vitro experiments have shown that TCA can increase the proliferation of hepatic stellate cells (LX-2 cells) and upregulate the expression of α-smooth muscle actin (α-SMA) and type I collagen, which are markers of hepatic stellate cell activation and fibrosis. nih.gov This effect of TCA on hepatic stellate cells appears to be dose-dependent and is enhanced when these cells are co-cultured with hepatocytes (HepG2 cells). nih.gov The proposed mechanism for TCA-induced activation of hepatic stellate cells involves the upregulation of Toll-like receptor 4 (TLR4) expression. nih.gov

Levels of Taurohyocholic acid (THCA) have also been found to be increased in the urine of patients with cirrhosis induced by hepatitis B. caymanchem.com Additionally, Tauroursodeoxycholic acid (TUDCA) has been evaluated in clinical trials for the treatment of liver cirrhosis, where it was found to be safe and potentially more effective than ursodeoxycholic acid (UDCA) in improving biochemical markers, though it did not significantly affect serum markers for liver fibrosis over a six-month period. researchgate.net

Role in Cholestasis and Prevention of Cellular Necrosis (In Vitro/Animal Models)

Certain tauro-conjugated bile acids play a protective role in cholestasis and can prevent cellular necrosis. Taurohyocholic acid (THCA) has been shown to prevent cholestasis and cellular necrosis induced by the more toxic bile acid, taurolithocholic acid, in isolated rat livers. caymanchem.com Similarly, in a rat model of taurochenodeoxycholic acid-induced cholestasis, co-infusion with Taurohyodeoxycholic acid (THDCA) preserved bile flow and significantly reduced the leakage of cellular enzymes into the bile, indicating a potent hepatoprotective effect. nih.gov THDCA was found to be highly effective in preventing hepatotoxicity by facilitating the biliary secretion of the toxic bile acid and reducing its time in the liver. nih.gov

Tauroursodeoxycholic acid (TUDCA) also demonstrates protective effects against bile acid-induced cell damage. In studies using primary rat hepatocytes, TUDCA was shown to reduce both cytolysis (cell membrane destruction) and apoptosis (programmed cell death) induced by hydrophobic bile acids like glycochenodeoxycholic acid. nih.gov This suggests that TUDCA has a direct hepatoprotective effect against the detergent action of toxic bile acids and can also inhibit apoptotic pathways. nih.gov The mechanisms underlying these protective effects are thought to involve the preservation of mitochondrial membrane potential. mdpi.com In contrast, Taurolithocholic acid is a known potent cholestatic agent. nih.gov

Mechanistic Links to Hepatocellular Carcinoma (Biomarker and Pre-clinical Studies)

Taurocholic acid (TCA) has also been implicated in HCC. Elevated levels of TCA have been observed in the serum of HCC patients compared to healthy controls. nih.gov Mechanistically, the loss of the farnesoid X receptor (FXR) can lead to an accumulation of bile acids, including TCA, which in turn can induce the expression of the Myc oncogene, contributing to the progression of HCC. mdpi.com However, some in-vitro studies have also suggested that TCA can have an anti-proliferative effect on HepG2 (a human liver cancer cell line), promoting apoptosis and increasing the expression of adhesion molecules, which could potentially inhibit or reverse the epithelial-mesenchymal transition, a key process in cancer metastasis. nih.gov

Table 3: Association of Tauro-conjugated Bile Acids with Hepatocellular Carcinoma (HCC)

Bile Acid Association with HCC Potential Mechanism/Significance
Taurohyocholic acid (THCA) High plasma levels are negatively associated with response to combination therapy and survival. nih.govnih.govfrontiersin.org Potential biomarker for predicting treatment efficacy. nih.govnih.govfrontiersin.org
Taurocholic acid (TCA) Elevated levels in serum of HCC patients. nih.gov Loss of FXR leads to TCA accumulation, inducing Myc expression. mdpi.com May contribute to HCC progression. mdpi.com In vitro, can have anti-proliferative effects on HepG2 cells. nih.gov

Associations with Neurological Conditions and Brain Injury (Biomarker and Mechanistic Studies)

Bile acids are increasingly recognized for their roles in the central nervous system and their potential as biomarkers and therapeutic agents for neurological disorders. nih.gov Some bile acids, such as Tauroursodeoxycholic acid (TUDCA), have demonstrated neuroprotective properties in various experimental models of neurological conditions. nih.gov TUDCA is known to cross the blood-brain barrier in animal models and has shown therapeutic potential due to its anti-inflammatory and anti-apoptotic effects. nih.govnih.gov In the context of traumatic brain injury (TBI), the anti-apoptotic and anti-inflammatory mechanisms of TUDCA are considered promising for neuroprotection, although clinical data on its efficacy in TBI patients is currently lacking. nih.gov

Alterations in bile acid metabolism have been observed in patients with TBI. A retrospective clinical analysis revealed that TBI is an independent factor for the reduction of serum bile acid levels. frontiersin.org This suggests that TBI can interfere with bile acid metabolism, providing a rationale for further investigation into the role of bile acids in the pathophysiology and potential treatment of TBI. frontiersin.org

The neuroprotective effects of TUDCA are also being explored in chronic neurodegenerative diseases, where it has been shown to attenuate neuronal loss. nih.gov The mechanisms behind these effects are multifaceted, involving the inhibition of multiple proteins involved in apoptosis and the upregulation of cell survival pathways. nih.gov Furthermore, TUDCA may exert indirect neuroprotective effects by inhibiting the activation of glial cells and the endothelium under pro-inflammatory conditions. nih.gov

Altered Metabolite Profiles in Extremely Premature Infants with Brain Injury

Recent metabolomic studies have identified significant alterations in the profiles of specific bile acids in extremely premature infants who develop brain injury. Among these, this compound has emerged as a metabolite of interest due to its notable discriminatory power in identifying infants with this adverse outcome.

In a cohort of 51 extremely premature infants, untargeted metabolomics analysis of plasma and fecal samples revealed a distinct metabolic signature associated with brain injury. This compound was one of the key metabolites that showed a significant fold change between infants with and without brain injury. Specifically, this bile acid conjugate was found to be elevated in infants who were later diagnosed with brain injury. The statistical significance of this finding, highlighted by a low p-value, suggests a potential role for this compound in the underlying pathophysiology or as a biomarker for early detection.

The study utilized liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for untargeted analysis and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for targeted analysis of bile acids. These advanced analytical techniques allowed for the precise identification and quantification of a wide range of metabolites, including this compound. The observed elevation of this and other neuroactive metabolites points towards an early onset of metabolic differentiation in infants who will go on to develop brain injury, potentially linked to the gut-brain axis.

Below is an interactive data table summarizing the findings for this compound and other relevant metabolites from the study.

MetaboliteIdentification Confidence Level (ICL)Scorep-valueFold Change (log2)
This compound 30.880.0063.1
11,20-dioxo-5b-pregnane-3-α,17,21-triol-3-sulfate30.790.026-2.2
Hydroxyphenyllactic acid30.990.0493.6
4-hydroxycinnamic acid30.990.0244.1
1-O-p-coumaroyl-β-D-glucose30.790.0033.1

This table presents a selection of metabolites with high discriminatory power between extremely premature infants with and without brain injury.

Interaction with Cholesterol Crystallization Processes (In Vitro)

Chemical Modifications, Structural Analogues, and Derivative Research

Synthesis and Derivatization of Tauro 1-Hydroxycholic Acid Analogues

The synthesis of analogues of this compound and other bile acids involves strategic chemical modifications to the steroid nucleus or the side chain. mdpi.com The taurine (B1682933) conjugation of 1β-hydroxycholic acid is a key step in the natural synthesis of this compound, a process catalyzed by liver enzymes that enhances its solubility. ontosight.ai

Researchers have explored various derivatization strategies to create novel bile acid analogues. These include:

Modifications of the Steroid Nucleus: This can involve altering the number and position of hydroxyl groups, or introducing other functional groups. nih.govmdpi.com For instance, the oxidation and epimerization of the O-7 hydroxyl group in a chenodeoxycholic acid derivative led to new bile acid derivatives for biological testing. mdpi.com

Side Chain Modifications: Altering the length and composition of the side chain can significantly impact the biological activity of bile acids. mdpi.comnih.gov This includes the synthesis of "pseudoconjugated" analogues, which may be esterified or amidated with different amino acids. nih.gov For example, substituting the carboxylic tail with amide groups has been shown to generate compounds with good efficacy and pharmacokinetic properties. cell-stress.com

Conjugation with Different Moieties: Beyond the natural taurine and glycine (B1666218) conjugates, researchers have synthesized bile acids conjugated with other molecules, such as sulfates, to alter their properties. rsc.orgnih.gov For instance, 7-sulfation has been shown to decrease oral bioavailability by blocking active transport and reducing passive absorption. rsc.org

Microbial Modifications: The gut microbiota plays a significant role in modifying bile acids through processes like deconjugation, dehydroxylation, oxidation, and epimerization. nih.govresearchgate.net Recent discoveries have also identified reconjugated bile acids as products of microbial modification, further expanding the diversity of bile acid structures. nih.gov

The synthesis of these analogues often requires multi-step chemical processes. For example, the preparation of taurocholic acids can involve the reaction of a cholanic acid derivative with taurine. google.com For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization of the hydrophilic hydroxyl and carboxyl groups is often necessary to increase volatility. shimadzu.com

Structure-Activity Relationship (SAR) Studies for Receptor Selectivity and Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a bile acid analogue influences its biological activity, particularly its ability to selectively and potently activate specific receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). mdpi.com These receptors are key regulators of bile acid, lipid, and glucose metabolism. mdpi.commdpi.com

Key findings from SAR studies on bile acid analogues include:

Side Chain Configuration: The configuration and conformation of the side chain are important for processes like conjugation and deconjugation. nih.gov Mild modifications to the side chain can prevent 7-dehydroxylation by intestinal bacteria, leading to a more bioavailable bile acid. nih.gov Shortening the side chain has been reported to increase the critical micellar concentration (CMC). mdpi.com

Hydrophobicity and Polarity: The hydrophobicity of the side chain and the presence of a hydroxyl or keto group at the C3 position have been correlated with high affinity for certain enzymes like CYP17A1. nih.gov Conversely, more polar side chains or substituents at the C7 and C12 positions can decrease affinity. nih.gov Increasing the polarity of the steroid ring can augment the hydrophilicity of the molecule. nih.gov

Hydroxyl Group Modifications: Modifying the hydroxyl groups on the steroidal nucleus can significantly affect the properties and behavior of bile acids. cell-stress.com For example, 7-methylation has been shown to increase TGR5 agonist potency significantly. rsc.org

Receptor Selectivity: Chemical modulation of the side chain can influence the selectivity of semisynthetic bile acid derivatives for different receptors. cell-stress.com For instance, introducing a sulfate (B86663) group at the C-23 position of a 6α-ethylcholane scaffold resulted in a potent dual agonist for both FXR and TGR5. cell-stress.com Conversely, modifications at the C3-hydroxyl group have generated potent FXR agonists with inhibitory activity against TGR5. cell-stress.com

Structure-Activity Relationship Highlights for Bile Acid Analogues
ModificationEffectReceptor/Process AffectedReference
Side Chain Modification (Mild)Prevents 7-dehydroxylation, increases bioavailabilityIntestinal Bacteria Interaction nih.gov
Side Chain ShorteningIncreases Critical Micellar Concentration (CMC)Micelle Formation mdpi.com
Hydrophobic Side Chain & C3-OH/Keto GroupIncreases affinityCYP17A1 nih.gov
Polar Side Chain or C7/C12 SubstituentsDecreases affinityCYP17A1 nih.gov
7-MethylationIncreases agonist potencyTGR5 rsc.org
C-23 Sulfate Group on 6α-ethylcholanePotent dual agonismFXR and TGR5 cell-stress.com
C3-Hydroxyl Group ModificationPotent agonism with inhibitory activity against TGR5FXR cell-stress.com

Exploration of Modified Bile Acids for Novel Biological Activities

The development of modified bile acids has opened up new avenues for exploring their biological activities beyond their traditional roles. Synthetically modified bile acids have demonstrated enhanced biological activity, making them promising candidates for new drugs. thebileacidsexpert.com

Research into novel biological activities of modified bile acids has revealed their potential in various therapeutic areas:

Metabolic Diseases: Modified bile acids that act as selective FXR agonists or dual FXR/TGR5 agonists are being investigated for the treatment of metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), hypercholesterolemia, and hypertriglyceridemia. ontosight.aimdpi.comcell-stress.com For example, activation of FXR can lead to improved insulin (B600854) sensitivity and reduced glucose and lipid levels in the liver. ontosight.ai

Inflammatory Diseases: Bile acids and their derivatives are known to possess anti-inflammatory properties. mdpi.com They can modulate immune responses through their interaction with receptors like FXR and TGR5. nih.gov For instance, the secondary bile acid isoDCA can limit the immunostimulatory properties of dendritic cells by reducing FXR activity. epfl.ch

Inhibitors of Cytochrome P450 Enzymes: Certain bile acid derivatives have been identified as effective inhibitors of enzymes like CYP17A1, which is a target for developing drugs for conditions like prostate cancer. nih.gov

Antimicrobial Activity: Some novel microbially modified bile acids have shown antimicrobial activity, suggesting their potential role in regulating microbial communities. nih.gov

The continuous exploration of the vast chemical space of modified bile acids, facilitated by the creation of compound libraries, holds significant promise for the discovery of new therapeutic agents for a wide range of diseases. thebileacidsexpert.com

Future Directions in Tauro 1 Hydroxycholic Acid Research

Elucidation of Undiscovered Biosynthetic and Metabolic Enzymes

A fundamental gap in our understanding of Tauro 1-hydroxycholic acid lies in its origin and fate. Future research must prioritize the identification and characterization of the enzymes governing its formation and breakdown.

The biosynthesis of the precursor, 1-hydroxycholic acid, is not fully understood. Primary bile acids like cholic acid are synthesized from cholesterol in the liver through a multi-enzyme process involving key players like Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1). nih.gov However, the specific enzyme responsible for the 1-hydroxylation of the steroid nucleus of a cholic acid precursor has not been identified. A primary research goal will be to pinpoint this hydroxylase, which is likely a member of the cytochrome P450 superfamily. Identifying this enzyme is the first step toward understanding how the synthesis of this particular bile acid is regulated.

Once 1-hydroxycholic acid is synthesized, its conjugation with taurine (B1682933) is a critical step. This process is generally understood to be a two-step reaction catalyzed by two key enzymes:

Bile acid-CoA synthetase (BACS): Activates the bile acid by attaching it to coenzyme A.

Bile acid-CoA:amino acid N-acyltransferase (BAAT): Transfers the activated bile acid to an amino acid, in this case, taurine.

Future studies should confirm the specific affinity and kinetics of these enzymes for 1-hydroxycholic acid.

Furthermore, the metabolism of this compound by the gut microbiota is a significant area for exploration. Gut microbes extensively modify bile acids, and key enzymatic activities include: frontiersin.org

Deconjugation: Catalyzed by bile salt hydrolases (BSH), which would cleave the taurine group to revert the molecule to 1-hydroxycholic acid. frontiersin.org

Dehydroxylation and Oxidation: Potentially carried out by hydroxysteroid dehydrogenases (HSDHs), which could modify the 1-hydroxyl group. frontiersin.org

Identifying the specific bacterial species and the novel enzymes that process this compound will be crucial for understanding its role within the gut-liver axis.

Enzyme/Enzyme Class Proposed Role in this compound Metabolism Status
1-α/β-hydroxylaseCatalyzes the addition of a hydroxyl group at the C-1 position of a cholic acid precursor.Undiscovered
Bile acid-CoA synthetase (BACS)Activates 1-hydroxycholic acid for conjugation.Known (Substrate specificity needs confirmation)
Bile acid-CoA:amino acid N-acyltransferase (BAAT)Conjugates activated 1-hydroxycholic acid with taurine.Known (Substrate specificity needs confirmation)
Bile Salt Hydrolase (BSH)Deconjugates taurine from this compound in the gut.Known (Specific microbial BSHs need identification)
Hydroxysteroid Dehydrogenases (HSDHs)Modify the hydroxyl groups of 1-hydroxycholic acid in the gut.Known (Specific microbial HSDHs need identification)

Advanced Mechanistic Investigations Utilizing Integrated Omics Approaches (e.g., Metabolomics, Metagenomics)

To decipher the complex interactions of this compound with the host and its microbiome, future research will depend heavily on integrated "omics" technologies. These approaches allow for a global, unbiased assessment of molecules and can reveal novel correlations and causative pathways. nih.gov

Metabolomics: This technique is essential for accurately quantifying the concentration of this compound in various biological samples, including plasma, bile, and feces. nih.gov Future studies will employ targeted metabolomics to establish its baseline levels in healthy individuals and explore how these levels change in different disease states. For instance, studies on other bile acids like taurocholic acid have successfully used metabolomics to link their elevated serum levels to the severity of liver cirrhosis. nih.gov Similar approaches could reveal the clinical significance of this compound.

Metagenomics: By sequencing the genetic material of the entire gut microbial community, metagenomics can identify the bacteria and the specific genes responsible for metabolizing this compound. nih.gov Future research will aim to correlate the abundance of this bile acid with the presence of specific microbial taxa or functional gene clusters, such as novel BSHs. This can provide a roadmap of its biotransformation in the gut.

Development of Innovative Analytical Tools for High-Throughput and Comprehensive Bile Acid Profiling

The study of rare bile acids like this compound is often hampered by analytical challenges. Its low concentration in biological fluids makes detection and accurate quantification difficult with standard methods. Therefore, a significant future direction is the development of more advanced and sensitive analytical tools.

The current gold standard for bile acid analysis is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). nih.gov Future innovations in this area should focus on:

Enhanced Sensitivity: Developing methods with lower limits of detection (LLOD) and quantification (LLOQ) is paramount. This may involve optimizing sample preparation techniques to enrich for low-abundance bile acids and utilizing next-generation mass spectrometers with higher sensitivity. thermofisher.cn

Improved Isomer Separation: A common challenge in bile acid analysis is distinguishing between isomers (e.g., 1α- vs. 1β-hydroxycholic acid). Future chromatographic methods must achieve baseline separation of these structurally similar compounds to ensure accurate identification and quantification.

High-Throughput Capabilities: To assess the role of this compound in large clinical cohorts, analytical methods need to be rapid and robust. Developing high-throughput platforms will be essential for screening thousands of samples efficiently, which is necessary to establish clinical correlations. nih.gov

Analytical Technique Current Application Future Direction/Improvement
HPLC-MS/MSQuantification of major bile acids. nih.govIncreased sensitivity for rare bile acids, improved isomer separation, high-throughput capability.
Gas Chromatography-MS (GC-MS)Analysis of unconjugated bile acids.Application to a wider range of modified bile acids.
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination for identification.Integration into routine quantitative workflows for enhanced specificity.

Exploration of its Roles in Underexplored Physiological Systems and Disease Models

The physiological function of this compound remains almost entirely unknown. Based on limited data showing that its unconjugated precursor, 1β-hydroxycholic acid, is found in fetal and neonatal samples, a primary avenue for future research is its role in early life. hmdb.ca Investigations should focus on its potential impact on fetal development, the establishment of the neonatal gut microbiome, and the maturation of the immune system.

Beyond this, the expanding role of bile acids as signaling molecules in tissues outside of the gut-liver axis suggests other systems to explore. For example, tauroursodeoxycholic acid (TUDCA) has been investigated for its neuroprotective effects in preclinical models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and spinocerebellar ataxia type 3. nih.govnih.gov Future research should explore whether this compound can cross the blood-brain barrier and exert effects within the central nervous system.

To probe these potential functions, the development of specific preclinical models is essential. These could include:

Cell-based assays: Treating specific cell lines (e.g., intestinal epithelial cells, neurons, immune cells) with this compound to observe its direct effects on cellular signaling, viability, and function.

Organoid models: Using gut or liver organoids to study its effects on tissue development and function in a more physiologically relevant context.

Animal models: Administering this compound to animal models of disease (e.g., models of inflammatory bowel disease, metabolic syndrome, or neurodegeneration) to assess its therapeutic potential.

Targeted Modulation of Bile Acid Signaling Pathways for Research (Pre-clinical)

Bile acids exert many of their signaling effects by interacting with specific host receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5 (also known as GPBAR1). nih.gov A critical future direction is to determine how this compound interacts with these and other receptors. For instance, tauro-β-muricholic acid is a known natural antagonist of FXR, and this activity is key to its physiological function. nih.gov

Preclinical research should employ cell-based reporter assays to screen this compound against a panel of receptors to determine if it acts as an agonist or antagonist. This will provide the first clues to its molecular mechanism of action.

Once its receptor activity profile is known, this knowledge can be used to:

Develop research tools: If this compound is found to be a potent and specific ligand for a particular receptor, it could be used as a chemical probe to study that receptor's function in various preclinical models.

Inform therapeutic strategies: Understanding how it modulates signaling pathways could pave the way for therapeutic applications. For example, if it is found to be a TGR5 agonist, it could be investigated for a potential role in improving glucose metabolism and energy expenditure. researchgate.net

Guide pathway modulation: An alternative to direct administration is to modulate the concentration of endogenous this compound. This could be achieved by targeting the specific, yet-to-be-discovered, biosynthetic or microbial enzymes that control its levels, offering a novel approach for therapeutic intervention.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Tauro 1-hydroxycholic Acid in complex biological matrices, and how can researchers optimize these techniques for accuracy?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with multiple reaction monitoring (MRM) is the gold standard for quantifying conjugated bile acids like this compound. Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) to remove interfering lipids and proteins.
  • Chromatographic Separation : Employ reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve isomers.
  • MRM Optimization : Select precursor-to-product ion transitions specific to the compound (e.g., m/z 515.3 → 80.0 for sulfonic acid moiety) to enhance specificity .
  • Validation : Include internal standards (e.g., deuterated analogs) and calibrate using matrix-matched standards to account for ion suppression .

Q. How does the structural configuration of this compound influence its metabolic interactions compared to other conjugated bile acids?

  • Methodological Answer : The hydroxylation pattern at C1 and conjugation with taurine enhance its amphiphilicity, affecting micelle formation and receptor binding. Researchers should:

  • Compare Physicochemical Properties : Use computational tools (e.g., logP calculations) to assess hydrophobicity differences versus analogs like Tauro-β-muricholic Acid.
  • Assay Binding Affinity : Perform surface plasmon resonance (SPR) to measure interactions with nuclear receptors (e.g., FXR, TGR5) .
  • Evaluate Metabolic Stability : Conduct in vitro assays with hepatocytes to monitor resistance to bacterial deconjugation .

Q. What are the primary challenges in isolating this compound from biological samples, and what purification strategies are most effective?

  • Methodological Answer : Challenges include low abundance and structural similarity to other bile acids. Solutions involve:

  • Enrichment Techniques : Use bile acid-specific SPE cartridges (e.g., mixed-mode anion exchange) to concentrate the analyte.
  • High-Resolution MS : Apply quadrupole-time-of-flight (Q-TOF) systems to distinguish isotopic patterns and confirm molecular formulas .
  • Synthetic Standards : Co-elute samples with commercially available or custom-synthesized this compound to verify retention times .

Advanced Research Questions

Q. How can researchers design in vitro and in vivo experiments to distinguish the direct pharmacological effects of this compound from systemic metabolic interactions?

  • Methodological Answer :

  • In Vitro : Use gene-edited cell lines (e.g., FXR-knockout HEK293) to isolate receptor-specific effects. Pair with bile acid transport inhibitors (e.g., cyclosporin A) to block uptake .
  • In Vivo : Employ bile duct-cannulated animal models to control enterohepatic recirculation. Combine with metagenomic analysis to differentiate host vs. microbiota-mediated effects .
  • Dose-Response Studies : Administer physiologically relevant concentrations (1–50 µM) to avoid non-specific detergent effects .

Q. What statistical approaches are appropriate for resolving contradictory findings in studies investigating this compound’s role in lipid metabolism regulation?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity in experimental designs (e.g., diet-induced vs. genetic obesity models) .
  • Pathway Enrichment Analysis : Apply tools like MetaboAnalyst to identify conserved lipid pathways across contradictory datasets.
  • Machine Learning : Train classifiers on omics data (transcriptomics, metabolomics) to predict context-dependent effects (e.g., high-fat diet vs. fasting) .

Q. In synthesizing this compound analogs, what computational modeling techniques aid in predicting bioavailability and target binding specificity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate bile acid-membrane interactions to predict intestinal absorption and micelle incorporation .
  • Docking Studies : Use AutoDock Vina to screen analogs against FXR and TGR5 binding pockets. Prioritize compounds with ΔG < -8 kcal/mol .
  • ADMET Prediction : Apply SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) early in synthesis workflows .

Methodological Considerations Table

Question TypeKey TechniquesEvidence Sources
QuantificationLC-MS/MRM, SPE, isotopic standards
Structural AnalysisSPR, Q-TOF, logP calculations
Experimental DesignKnockout models, metagenomics
Data ContradictionsMeta-analysis, machine learning
Synthetic ChemistryMD simulations, ADMET prediction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.